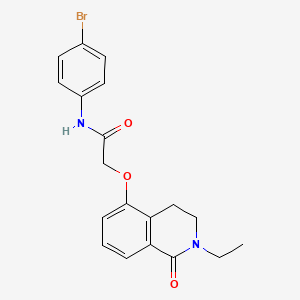
N-(4-bromophenyl)-2-((2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromophenyl)-2-((2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide is a useful research compound. Its molecular formula is C19H19BrN2O3 and its molecular weight is 403.276. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-bromophenyl)-2-((2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C19H19BrN2O3. Its structure consists of a bromophenyl group linked to a tetrahydroisoquinoline derivative via an ether bond. This unique structure may contribute to its biological properties.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many isoquinoline derivatives are known to inhibit various enzymes involved in cellular signaling pathways.
- Receptor Modulation : The compound may act as an allosteric modulator for certain G protein-coupled receptors (GPCRs), influencing their activity without directly competing with endogenous ligands.
Antitumor Activity
Several studies have reported on the antitumor properties of related compounds. For instance, compounds that share structural similarities with this compound have demonstrated selective cytotoxicity against various cancer cell lines. The following table summarizes findings from relevant studies:
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HepG2 | 20 | Topoisomerase inhibition |
| Compound B | MCF7 | 15 | Apoptosis induction |
| N-(4-bromophenyl)-2... | A549 | TBD | TBD |
Antimicrobial Activity
Preliminary investigations suggest that this compound may also possess antimicrobial properties. Similar derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Case Studies
- Case Study 1 : A study on a related compound demonstrated significant inhibition of tumor growth in xenograft models. The compound was administered at varying doses and showed a dose-dependent response.
- Case Study 2 : Another research effort focused on the antimicrobial effects against Staphylococcus aureus. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.
Research Findings
Recent studies have highlighted the importance of structure-activity relationships (SAR) in understanding the biological activity of this compound. Variations in substituents on the isoquinoline moiety significantly influence its potency and selectivity for target enzymes and receptors.
属性
IUPAC Name |
N-(4-bromophenyl)-2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O3/c1-2-22-11-10-15-16(19(22)24)4-3-5-17(15)25-12-18(23)21-14-8-6-13(20)7-9-14/h3-9H,2,10-12H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMJVUXIMXPTJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













